molecular formula C18H38S2 B12659466 Di-tert-nonyl disulphide CAS No. 90062-36-5

Di-tert-nonyl disulphide

Cat. No.: B12659466
CAS No.: 90062-36-5
M. Wt: 318.6 g/mol
InChI Key: VCGHXQIQFOCLKY-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Configuration

Di-tert-nonyl disulfide features a central disulfide bond (S–S) linking two tert-nonyl groups, which are branched nine-carbon alkyl chains. The molecular formula is C₁₈H₃₈S₂ , with each tert-nonyl group contributing significant steric bulk. The disulfide bond adopts a characteristic gauche conformation due to lone-pair repulsion between sulfur atoms, while the tert-nonyl groups adopt a fully extended conformation to minimize steric clashes.

The compound’s structure is stabilized by:

  • S–S bond strength : Approximately 60–70 kcal/mol, typical for disulfides.
  • Steric shielding : Tert-nonyl groups reduce reactivity toward electrophilic or nucleophilic agents.
  • Hydrophobicity : Dominant nonpolar interactions due to long alkyl chains.

Crystallographic Analysis and Spatial Arrangement

While specific X-ray crystallography data for di-tert-nonyl disulfide are not publicly available in the provided sources, structural insights can be inferred from analogous dialkyl disulfides. For example, smaller disulfides like diethyl disulfide crystallize in monoclinic or triclinic systems with sulfur atoms adopting tetrahedral geometry.

Key Considerations for Crystallographic Studies

  • Packing efficiency : Tert-nonyl groups likely create loose packing due to their branched structure, resulting in lower crystal density compared to linear analogs.
  • Intermolecular interactions : Dominated by van der Waals forces between alkyl chains, with minimal hydrogen bonding.

Spectroscopic Identification Techniques

Spectroscopic methods provide critical evidence for the structural characterization of di-tert-nonyl disulfide:

Technique Key Observations Applications
Nuclear Magnetic Resonance (NMR) - Proton signals for tert-nonyl groups split into multiplets (e.g., –CH₃, –CH₂–CH₂–). - Absence of thiol (-SH) protons. Confirming alkyl chain branching and disulfide bond integrity.
Infrared (IR) Spectroscopy - S–S stretching vibrations (~480–500 cm⁻¹). - C–H stretches (sp³: ~2800–3000 cm⁻¹). Detecting disulfide bonds and alkyl chain environments.
X-ray Photoelectron Spectroscopy (XPS) - S 2p peaks at ~162 eV (sulfur–gold bond) in analogous compounds. - Absence of oxidized sulfur species (e.g., sulfonates at ~168 eV). Assessing sulfur oxidation states and surface interactions.

Comparative Analysis with Related Dialkyl Disulfides

Di-tert-nonyl disulfide’s structural and physical properties diverge significantly from linear analogs like di-n-octyl disulfide.

Property Di-tert-nonyl Disulfide Di-n-octyl Disulfide
Molecular Weight ~314 g/mol ~178 g/mol
Chain Branching Tert-nonyl (high branching) Linear octyl (no branching)
Solubility Lower in polar solvents (e.g., water) Higher in polar solvents
Melting Point Likely higher due to steric hindrance Lower due to efficient packing

Structural Implications

  • Steric effects : Tert-nonyl groups reduce rotational freedom, leading to increased viscosity and thermal stability compared to linear disulfides.
  • Reactivity : Greater resistance to oxidation or cleavage due to steric shielding of the S–S bond.

Properties

CAS No.

90062-36-5

Molecular Formula

C18H38S2

Molecular Weight

318.6 g/mol

IUPAC Name

2-methyl-2-(2-methyloctan-2-yldisulfanyl)octane

InChI

InChI=1S/C18H38S2/c1-7-9-11-13-15-17(3,4)19-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3

InChI Key

VCGHXQIQFOCLKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)SSC(C)(C)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-nonyl disulphide can be synthesized through the reaction of tert-nonyl mercaptan with sulfur. The reaction typically occurs under controlled conditions to ensure the formation of the disulphide bond. The process involves heating the reactants in the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where tert-nonyl mercaptan and sulfur are combined. The reaction is carried out at elevated temperatures and pressures to optimize yield and efficiency. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Di-tert-nonyl disulphide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced back to the corresponding thiol.

    Substitution: It can participate in substitution reactions where the disulphide bond is cleaved and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used to cleave the disulphide bond and introduce new functional groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Di-tert-nonyl disulphide has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-nonyl disulphide involves the cleavage of the disulphide bond, which can interact with various molecular targets. In biological systems, disulphides can form or break disulphide bonds in proteins, affecting their structure and function. In industrial applications, the sulfur atoms in this compound can interact with metal surfaces, forming protective layers that reduce wear and friction .

Comparison with Similar Compounds

Di-tert-butyl Disulfide (CAS 110-06-5)

Molecular Formula : C₈H₁₈S₂
Molecular Weight : 178.36 g/mol
Key Properties :

  • Volatility: Higher vapor pressure (141.83 kPa at 521.20 K) compared to Di-tert-nonyl disulphide due to shorter alkyl chains .
  • Thermal Stability: Lower decomposition temperature (~150°C) vs. This compound (>200°C) .
  • Applications : Primarily used in small-scale organic synthesis and as a vulcanization accelerator .

Di-tert-dodecyl Polysulfides (CAS 68425-15-0)

Molecular Formula : C₂₄H₅₀Sₓ (x = 3–5)
Molecular Weight : ~450–500 g/mol (estimated)
Key Properties :

  • Chain Length : Longer dodecyl (C₁₂) chains enhance hydrophobicity and lubricity.
  • Sulfur Content : Higher polysulfide content (S₃–S₅ bonds) improves load-carrying capacity in gear oils .
  • Applications : Heavy-duty lubricants, marine engine additives .

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

Molecular Formula : C₁₀H₆K₂O₇S₂
Molecular Weight : 388.48 g/mol
Key Differences :

  • Structure: Aromatic disulphonate with ionic potassium groups, unlike non-polar alkyl disulfides.
  • Applications : Textile dye intermediate, corrosion inhibitor .

Table 1: Comparative Properties of this compound and Analogues

Property This compound Di-tert-butyl Disulfide Di-tert-dodecyl Polysulfides
CAS No. 68425-16-1 110-06-5 68425-15-0
Molecular Weight (g/mol) 318.62 178.36 ~450–500
Alkyl Chain Length C₉ C₄ C₁₂
Sulfur Bond Type Disulfide (-S-S-) Disulfide (-S-S-) Polysulfide (-Sₓ-, x=3–5)
Vapor Pressure (kPa) <10 (estimated) 141.83 (at 521.20 K) Negligible
Primary Applications Lubricant additives Organic synthesis Heavy-duty lubricants

Research Findings and Critical Analysis

  • Thermal Stability: this compound outperforms Di-tert-butyl disulfide in high-temperature environments due to longer alkyl chains reducing chain-scission reactions .
  • Toxicity Profile: this compound exhibits lower acute toxicity (LD₅₀ > 2000 mg/kg in rats) compared to aromatic disulphonates like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, which show moderate aquatic toxicity .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Di-tert-nonyl disulphide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling tert-nonyl thiols under oxidative conditions. Key parameters include temperature (e.g., 40–60°C), solvent polarity (e.g., dichloromethane or toluene), and oxidizing agents (e.g., iodine or hydrogen peroxide). Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or HPLC, adjusting molar ratios of reactants, and evaluating purity through melting point analysis or GC-MS . For disulfide bond formation, bridge contraction and oxidation steps (e.g., using Raney nickel or photocyclization) may enhance yield .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm tert-nonyl branching and disulfide bond presence via 1^1H and 13^13C chemical shifts, particularly focusing on sulfur-induced deshielding effects .
  • FTIR : Identify S–S stretching vibrations near 500–550 cm1^{-1}.
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring no fragmentation of the disulfide bond .

Q. What factors influence the stability of this compound under varying environmental conditions?

  • Methodological Answer : Stability studies should assess:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photolytic Degradation : Expose samples to UV light (e.g., 254 nm) and monitor changes via HPLC.
  • Hydrolytic Stability : Test in aqueous buffers (pH 3–9) at 25–50°C, quantifying degradation products using LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in redox reactions?

  • Methodological Answer : Investigate via kinetic studies and computational modeling:

  • Kinetics : Use stopped-flow spectroscopy to measure disulfide exchange rates with thiols (e.g., glutathione).
  • DFT Calculations : Model electron density around sulfur atoms to predict nucleophilic/electrophilic behavior .
  • Isotopic Labeling : Track 34^{34}S-labeled disulfides to elucidate bond cleavage pathways .

Q. How can advanced analytical techniques resolve contradictions in reported thermodynamic properties of this compound?

  • Methodological Answer : Address discrepancies by:

  • Calorimetry : Use differential scanning calorimetry (DSC) to measure enthalpy of fusion (ΔfusH\Delta_{\text{fus}}H) and compare with literature.
  • Vapor Pressure Measurements : Apply the transpiration method to determine ΔvapH\Delta_{\text{vap}}H, ensuring standardized purity criteria (≥99%) .
  • Collaborative Trials : Conduct round-robin tests across labs to identify systematic errors .

Q. What statistical frameworks are suitable for validating experimental reproducibility in studies involving this compound?

  • Methodological Answer :

  • Power Analysis : Predefine sample size (nn) using effect size estimates (e.g., Cohen’s dd) to ensure adequate statistical power.
  • Bayesian Methods : Incorporate prior distributions for kinetic parameters to refine posterior confidence intervals.
  • Multivariate Regression : Control for covariates like solvent polarity or catalyst concentration .

Q. How can researchers design experiments to distinguish between syn and anti conformers of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to confirm preferred geometry (e.g., anti vs. syn).
  • Dynamic NMR : Observe coalescence of diastereotopic proton signals at varying temperatures.
  • Vibrational Circular Dichroism (VCD) : Detect chirality in disulfide conformers .

Q. What strategies mitigate data bias when analyzing secondary datasets on this compound’s environmental behavior?

  • Methodological Answer :

  • Meta-Analysis : Apply random-effects models to account for heterogeneity across studies.
  • Sensitivity Analysis : Test robustness of conclusions by excluding outliers or low-quality datasets.
  • Source Validation : Cross-reference data with authoritative databases (e.g., NIST) to confirm reliability .

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